molecular formula C5H12N2O B13336735 (1S,2R)-2-Hydrazineylcyclopentan-1-ol

(1S,2R)-2-Hydrazineylcyclopentan-1-ol

Cat. No.: B13336735
M. Wt: 116.16 g/mol
InChI Key: AVNLGJQEAPPVNR-UHNVWZDZSA-N
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Description

(1S,2R)-2-Hydrazineylcyclopentan-1-ol is a chiral cyclopentanol derivative characterized by a hydrazine (-NH-NH₂) substituent at the C2 position of the cyclopentane ring. Its stereochemistry (1S,2R) imparts distinct reactivity and biological interactions compared to non-chiral analogs.

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

(1S,2R)-2-hydrazinylcyclopentan-1-ol

InChI

InChI=1S/C5H12N2O/c6-7-4-2-1-3-5(4)8/h4-5,7-8H,1-3,6H2/t4-,5+/m1/s1

InChI Key

AVNLGJQEAPPVNR-UHNVWZDZSA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)O)NN

Canonical SMILES

C1CC(C(C1)O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Hydrazineylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with hydrazine under controlled conditions. The reaction typically requires a catalyst and is conducted in a solvent such as ethanol or methanol. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired stereochemistry is achieved.

Industrial Production Methods

On an industrial scale, the production of (1S,2R)-2-Hydrazineylcyclopentan-1-ol may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The industrial synthesis also emphasizes cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Hydrazineylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazine group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields cyclopentanone derivatives, while reduction of the hydrazine group produces cyclopentylamines.

Scientific Research Applications

(1S,2R)-2-Hydrazineylcyclopentan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,2R)-2-Hydrazineylcyclopentan-1-ol exerts its effects involves interactions with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition of enzyme activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (1S,2R)-2-Hydrazineylcyclopentan-1-ol with structurally related cyclopentanol derivatives, emphasizing molecular properties, functional groups, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituent Applications References
(1S,2R)-2-Hydrazineylcyclopentan-1-ol C₅H₁₀N₂O 114.15 Hydrazine (-NH-NH₂) C2 hydrazineyl Potential use in drug synthesis, catalysis, or chelating agents (inferred) N/A
(1S,2R)-2-(Methylamino)cyclopentan-1-ol C₆H₁₃NO 115.17 Methylamine (-NHCH₃) C2 methylamino Intermediate in organic synthesis; precursor for bioactive molecules
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 Primary amine (-NH₂) C1 aminobutyl chain Pharmaceuticals, agrochemicals, material science (e.g., polymer modification)

Key Findings:

Functional Group Reactivity: The hydrazine group in (1S,2R)-2-Hydrazineylcyclopentan-1-ol offers dual nitrogen sites for coordination or covalent bonding, enhancing its utility in metal chelation or crosslinking reactions compared to monoamine analogs like (1S,2R)-2-(Methylamino)cyclopentan-1-ol .

Stereochemical Influence: The (1S,2R) configuration in both hydrazineyl and methylamino derivatives ensures enantioselective interactions in biological systems, a critical factor in drug efficacy and toxicity profiles .

Stability and Safety: Hydrazine derivatives are prone to oxidation and may require stabilization under inert conditions, whereas methylamino and aminobutyl analogs exhibit greater stability under ambient conditions .

Research Applications: Data mining approaches (as discussed in ) highlight the importance of structural motifs like cyclopentanol backbones in predicting biological activity. Substituent variations (e.g., hydrazine vs. methylamino) significantly alter toxicity and pharmacological profiles .

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